Ethyl 4-amino-1-ethylpiperidine-4-carboxylate
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Overview
Description
Ethyl 4-amino-1-ethylpiperidine-4-carboxylate is a chemical compound with the CAS Number: 500993-26-0 . It has a molecular weight of 200.28 and its IUPAC name is ethyl 4-amino-1-ethyl-4-piperidinecarboxylate . The compound is typically a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-3-12-7-5-10 (11,6-8-12)9 (13)14-4-2/h3-8,11H2,1-2H3 . This indicates that the compound has a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a refractive index of n20/D 1.483 (lit.) and a density of 1.004 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Analog Compounds
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, has been synthesized via Michael-like addition of various secondary amines. This process involves solvent removal and acid/base extraction, and it's also been investigated with primary amines (Boy & Guernon, 2005).
Synthesis of PAF-Receptor Antagonists
Ethyl 4-oxo-3-piperidinecarboxylate, closely related to ethyl 4-amino-1-ethylpiperidine-4-carboxylate, has been used to synthesize novel classes of 4-aminopiperidines. These compounds have potential as PAF-receptor antagonists, showing promising IC50 values close to the micromolar range (Benmehdi et al., 2008).
Antimicrobial Activity
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, has been modified and synthesized using readily available materials. Its derivatives were studied for antimicrobial activities against various strains of bacteria and fungi, demonstrating the significance of structural modifications for biological activity (Desai et al., 2019).
Carboxyl-Protecting Group in Peptide Chemistry
The 2-(diphenylphosphino)ethyl group has been used for carboxyl-protection of amino acids or peptides, a process relevant to the utilization of compounds like this compound in peptide synthesis (Chantreux et al., 1984).
Functionalized Tetrahydropyridines Synthesis
Ethyl 2-methyl-2,3-butadienoate, similar in structure, has been used in a phosphine-catalyzed annulation to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This demonstrates the utility of related ethyl carboxylate compounds in synthesizing complex organic structures (Zhu et al., 2003).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-amino-1-ethylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12-7-5-10(11,6-8-12)9(13)14-4-2/h3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINVHNEAKGLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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